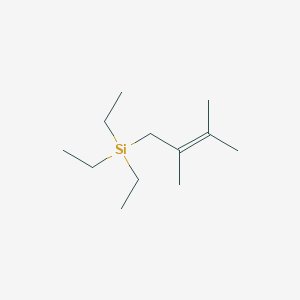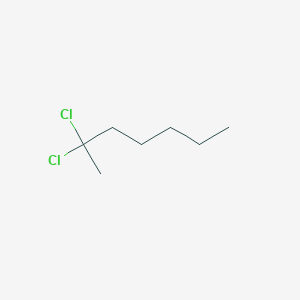
2,2-Dichloroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a member of the class of compounds known as haloalkanes, which are alkanes substituted with one or more halogen atoms. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of a heptane chain. Haloalkanes are known for their diverse chemical reactivity and are widely used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloroheptane typically involves the chlorination of heptane. This can be achieved through a free radical halogenation process, where heptane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds via the formation of free radicals, leading to the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are mixed and exposed to controlled conditions of temperature and light. This ensures a consistent and efficient production process, minimizing the formation of unwanted by-products.
化学反応の分析
Types of Reactions: 2,2-Dichloroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution Reactions: Formation of 2-chloroheptanol.
Elimination Reactions: Formation of heptenes.
Oxidation Reactions: Formation of heptanoic acid derivatives.
科学的研究の応用
2,2-Dichloroheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of haloalkanes with biological membranes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 2,2-Dichloroheptane primarily involves its reactivity as a haloalkane. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
類似化合物との比較
2,4-Dichloroheptane: Another dichlorinated heptane with chlorine atoms at different positions, leading to different reactivity and stereochemistry.
2,2-Dichloropentane: A shorter chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
2,3-Dichlorobutane: A dichlorinated butane with different reactivity due to the presence of chlorine atoms on adjacent carbons.
Uniqueness: 2,2-Dichloroheptane is unique due to the specific positioning of chlorine atoms on the second carbon of a heptane chain. This positioning influences its reactivity and the types of products formed in chemical reactions. The compound’s longer carbon chain compared to similar compounds like 2,2-Dichloropentane also affects its physical properties, such as boiling point and solubility.
特性
CAS番号 |
65786-09-6 |
|---|---|
分子式 |
C7H14Cl2 |
分子量 |
169.09 g/mol |
IUPAC名 |
2,2-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-3-4-5-6-7(2,8)9/h3-6H2,1-2H3 |
InChIキー |
ANINKBHZBZQOQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
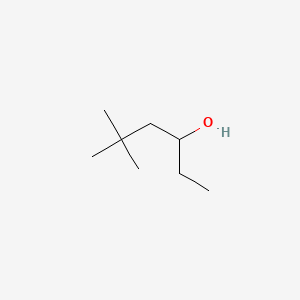


![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)
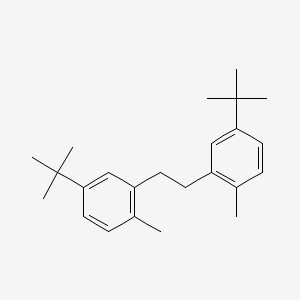
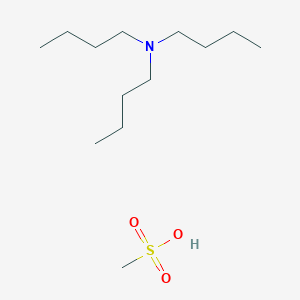
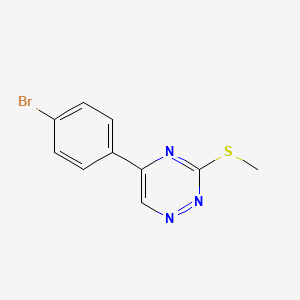
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
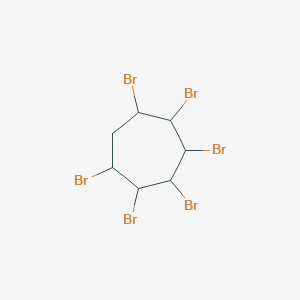
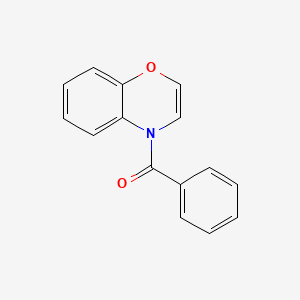
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
